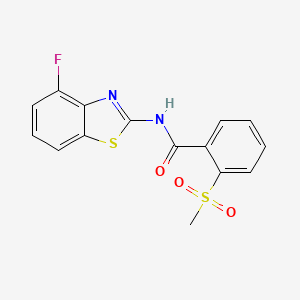![molecular formula C16H12FN3O2 B6510240 N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-61-1](/img/structure/B6510240.png)
N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One approach involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines can be modified throughout its periphery, which allows for a great deal of structural diversity .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, they can react with easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide . Another reaction involves a cascade of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their structure and the functional groups they contain . Unfortunately, specific information about the physical and chemical properties of “this compound” was not found in the retrieved papers.科学的研究の応用
FMOP has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. In particular, FMOP has been studied for its ability to modulate the activity of certain enzymes, including tyrosine kinases and protein kinases. Additionally, FMOP has been studied for its potential to inhibit the growth of certain cancer cells, including breast cancer and colon cancer.
作用機序
Target of Action
Similar compounds have been reported to target vital inflammatory mediators .
Mode of Action
It’s known that similar compounds can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
The compound likely affects biochemical pathways related to inflammation. It may inhibit the generation of tumor necrosis factor-α (TNF-α), a key mediator in inflammatory responses .
Result of Action
The result of the compound’s action is likely related to its anti-inflammatory effects. By inhibiting key inflammatory mediators, it may help reduce inflammation .
実験室実験の利点と制限
The advantages of using FMOP for lab experiments include its low cost and its relatively simple synthesis method. Additionally, FMOP is relatively stable and can be stored for long periods of time. The main limitation of using FMOP in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
There are numerous potential future directions for the use of FMOP. For example, FMOP could be studied further for its potential to inhibit the growth of cancer cells. Additionally, FMOP could be studied for its potential to modulate the activity of certain enzymes and proteins, which could lead to a variety of beneficial effects. Furthermore, FMOP could be studied for its potential to be used as a therapeutic agent for a variety of diseases and conditions. Finally, FMOP could be studied further for its potential to be used in drug discovery and development.
合成法
FMOP is synthesized using a three-step process. The first step involves the condensation of 3-fluorophenylacetic acid with 2-amino-5-methylpyridine, resulting in the formation of a pyridine derivative. The second step involves the reaction of this pyridine derivative with 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, which results in the formation of FMOP. Finally, the third step involves the reaction of FMOP with anhydrous hydrochloric acid, resulting in the formation of the desired product.
Safety and Hazards
The safety and hazards of pyrimidines can vary greatly depending on their structure and the functional groups they contain . Unfortunately, specific information about the safety and hazards of “N-(3-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” was not found in the retrieved papers.
特性
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-5-6-14-18-8-13(16(22)20(14)9-10)15(21)19-12-4-2-3-11(17)7-12/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWSJSISNRZARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=CC=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(methylsulfanyl)benzamide](/img/structure/B6510162.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide](/img/structure/B6510177.png)
![ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B6510181.png)
![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6510184.png)
![ethyl 3-(2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6510204.png)
![N-[(4-fluorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6510208.png)
![N-[(4-chlorophenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6510213.png)
![N-[(3-methoxyphenyl)methyl]-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6510220.png)
![N-[(4-chlorophenyl)methyl]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510224.png)
![N-(3-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510247.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B6510250.png)
![3-(2,3-dihydro-1H-indole-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6510258.png)
